molecular formula C30H26N2O3S2 B12044726 3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12044726
M. Wt: 526.7 g/mol
InChI Key: GVJWLCBJOFBAGW-UHFFFAOYSA-N
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Description

3-(4-ETHOXYPHENYL)-2-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-(4-ETHOXYPHENYL)-2-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the ethoxyphenyl and naphthyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down ester or amide bonds, leading to the formation of carboxylic acids or amines.

Scientific Research Applications

3-(4-ETHOXYPHENYL)-2-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-ETHOXYPHENYL)-2-{[2-(2-NAPHTHYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to its unique combination of functional groups and potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C30H26N2O3S2

Molecular Weight

526.7 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C30H26N2O3S2/c1-2-35-23-15-13-22(14-16-23)32-29(34)27-24-9-5-6-10-26(24)37-28(27)31-30(32)36-18-25(33)21-12-11-19-7-3-4-8-20(19)17-21/h3-4,7-8,11-17H,2,5-6,9-10,18H2,1H3

InChI Key

GVJWLCBJOFBAGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC5=CC=CC=C5C=C4)SC6=C3CCCC6

Origin of Product

United States

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